N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a variety of functional groups, including morpholine, thiophene, and oxazole
Preparation Methods
The synthesis of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide can be achieved through multicomponent reactions (MCRs). These reactions are efficient and allow for the combination of multiple substrates in a single reaction vessel. One common method involves the Ugi-Zhu three-component reaction, which is followed by a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process . This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and reduce reaction time.
Chemical Reactions Analysis
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiophene and oxazole rings. Common reagents include halogens and alkylating agents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond.
Scientific Research Applications
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its complex structure and the presence of multiple pharmacophores.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: It is studied for its interactions with various biological targets, including enzymes and receptors, which could lead to the development of new drugs.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the morpholine and thiophene groups allows for interactions with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other morpholine and thiophene derivatives, such as:
- 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c28-24(25-16-21(23-6-3-13-31-23)27-9-11-29-12-10-27)20-15-22(30-26-20)19-8-7-17-4-1-2-5-18(17)14-19/h3,6-8,13-15,21H,1-2,4-5,9-12,16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALMLJDQZFGRBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CC(=NO3)C(=O)NCC(C4=CC=CS4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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